molecular formula C11H15NO2 B8420372 4-(Aminomethyl)-7-methoxy chroman

4-(Aminomethyl)-7-methoxy chroman

Cat. No. B8420372
M. Wt: 193.24 g/mol
InChI Key: YKFWXPUYVCUTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05140039

Procedure details

The product from Example 1 was hydrogenated with RaNi in MeOH and NH3 at 4 atm. pressure and gave the desired product, (M+H)+ 194.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:13]#[N:14])=[CH:8][CH2:9][O:10]2)=[CH:5][CH:4]=1>CO.N.[Ni]>[NH2:14][CH2:13][CH:7]1[C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[O:10][CH2:9][CH2:8]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C(=CCOC2=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1CCOC2=CC(=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.